This compound is cataloged in several chemical databases, including PubChem and BenchChem, where it is listed under various identifiers, including its InChI Key (GFIMYQPGBOREPO-UHFFFAOYSA-N) and DSSTOX Substance ID (DTXSID90288996). Its classification as an amide places it within a broader category of compounds that are characterized by the presence of a carbonyl group directly bonded to a nitrogen atom.
The synthesis of 3-Hydroxy-n-(propan-2-yl)propanamide can be approached through several methods, primarily involving the reaction of propanamide derivatives with hydroxylating agents or through the use of specific catalysts.
The molecular structure of 3-Hydroxy-n-(propan-2-yl)propanamide can be described as follows:
The compound's structure can be represented in various forms:
InChI=1S/C6H13NO2/c1-5(2)7-6(9)3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9)
This structural information indicates that the compound is capable of forming hydrogen bonds due to its hydroxyl group, which could influence its solubility and reactivity.
As a derivative of propanamide, 3-Hydroxy-n-(propan-2-yl)propanamide can undergo several chemical reactions:
The compound may also engage in reactions typical of amides, such as:
Research indicates that similar compounds exhibit activity against certain enzyme targets, suggesting potential therapeutic applications.
The physical and chemical properties of 3-Hydroxy-n-(propan-2-yl)propanamide are crucial for understanding its behavior in various environments:
Properties such as boiling point, density, and refractive index would need experimental determination or estimation based on structural analogs.
3-Hydroxy-n-(propan-2-yl)propanamide finds potential applications in various fields:
Ongoing research may explore its efficacy in drug development or as part of novel synthetic pathways for bioactive compounds.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7